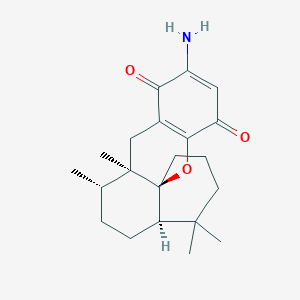

Cyclosmenospongine

説明

Overview of Marine Natural Product Chemical Biology

Marine natural product chemical biology is a field dedicated to the discovery, structural elucidation, and biological evaluation of chemical compounds produced by marine organisms. geomar.demdpi.com The vast biodiversity of the marine environment, much of which remains unexplored, offers a rich source of novel chemical structures. mdpi.compharmaceutical-journal.com Organisms such as sponges, tunicates, marine bacteria, and algae produce a wide array of secondary metabolites. nih.govnih.gov These compounds, while not essential for the primary metabolic processes of the organism, often serve critical ecological functions, including defense against predators, communication, and adaptation to their environment. nih.govencyclopedia.pubawi.de

A primary objective of this research is the identification of bioactive molecules that can serve as lead compounds for drug discovery. acs.orgfrontiersin.org Historically, marine natural products have yielded compounds with potent anticancer, anti-inflammatory, antiviral, and antibiotic properties. nih.govawi.de The unique and often complex molecular architectures of these compounds provide significant opportunities for medicinal chemistry and synthetic organic chemistry. mdpi.com The study of these molecules not only fuels the development of new therapeutics but also deepens our understanding of fundamental ecological processes. geomar.de

The Meroterpenoid Class of Compounds: Structural Features and Research Significance

Meroterpenoids are a class of natural products with a hybrid biosynthetic origin, meaning they are constructed from both terpenoid and non-terpenoid precursors. nih.govmdpi.com Their defining structural feature is the combination of a terpenoid component (such as a sesquiterpenoid or diterpenoid) with a moiety derived from other pathways, most commonly the polyketide pathway, which typically forms an aromatic or hydroquinone unit. nih.govresearchopenworld.com This fusion of distinct biosynthetic pathways results in remarkable structural diversity and complexity. nih.govfrontiersin.org

The significance of meroterpenoids in research stems from their broad and potent biological activities. mdpi.comfrontiersin.org Members of this class have been shown to possess a wide array of pharmacological properties, including cytotoxic, anti-inflammatory, antimicrobial, and antiviral effects. researchopenworld.comfrontiersin.orgrsc.org Their intricate and unique structures make them compelling targets for total synthesis, a process that can drive innovation in chemical synthesis methods. nih.gov The investigation of meroterpenoids offers valuable insights into the biosynthetic capabilities of organisms and provides a promising source of lead structures for drug development. rsc.org

Discovery and Initial Contextualization of Cyclosmenospongine

This compound was identified as a novel sesquiterpenoid aminoquinone during scientific investigations into the chemical makeup of marine sponges. nih.govresearchgate.net Its discovery contributed a new, unique structure to the growing family of meroterpenoids isolated from marine life. nih.govnih.gov

Isolation from Spongia Species

This compound was first isolated from an Australian marine sponge of the genus Spongia. nih.govnih.govresearchgate.net The process involved collecting the sponge, creating an extract, and then using chromatographic techniques to separate and purify the individual chemical constituents, which led to the identification of this new compound. nih.gov Recent research has further explored the biological activities of this compound from Spongia sp., noting its ability to shape the lipid profile of immune cells. biorxiv.org

Association with Other Known Sponge Metabolites

During the initial isolation of this compound, several other known metabolites were also identified from the same Spongia sp. extract. nih.govnih.gov These co-occurring compounds included smenospongine, smenospongiarine, and ilimaquinone. nih.govnih.gov The presence of these structurally related sesquiterpene quinones provided an immediate chemical context for this compound, suggesting a shared or similar biosynthetic pathway within the sponge or its symbiotic microorganisms. nih.govnih.gov

特性

分子式 |

C21H29NO3 |

|---|---|

分子量 |

343.5 g/mol |

IUPAC名 |

(1S,10R,11S,14R)-6-amino-10,11,15,15-tetramethyl-2-oxatetracyclo[8.8.0.01,14.03,8]octadeca-3(8),5-diene-4,7-dione |

InChI |

InChI=1S/C21H29NO3/c1-12-6-7-16-19(2,3)8-5-9-21(16)20(12,4)11-13-17(24)14(22)10-15(23)18(13)25-21/h10,12,16H,5-9,11,22H2,1-4H3/t12-,16+,20+,21-/m0/s1 |

InChIキー |

WWUJVTWKCIUWTB-UKZSNMSTSA-N |

異性体SMILES |

C[C@H]1CC[C@H]2[C@]3([C@@]1(CC4=C(O3)C(=O)C=C(C4=O)N)C)CCCC2(C)C |

正規SMILES |

CC1CCC2C(CCCC23C1(CC4=C(O3)C(=O)C=C(C4=O)N)C)(C)C |

同義語 |

cyclosmenospongine |

製品の起源 |

United States |

Methodologies in Structural Elucidation and Isolation of Cyclosmenospongine

Isolation and Purification Techniques for Marine-Derived Compounds

The journey to characterizing Cyclosmenospongine began with its extraction from the marine sponge, Spongia sp. acs.orgmdpi.com. The isolation of natural products from marine invertebrates is a significant undertaking that necessitates a series of methodical steps to separate the target compound from a complex mixture of metabolites. alfa-chemistry.comnih.gov

The general workflow commences with the collection and preservation, often by freezing, of the marine organism. nih.gov This is followed by an exhaustive extraction process. For marine sponges, this typically involves macerating the sponge tissue and extracting it with organic solvents like ethanol or acetone. tandfonline.commdpi.com The resulting crude extract contains a vast array of compounds with varying polarities.

To simplify this complex mixture, a technique called liquid-liquid partitioning is employed. The crude extract is dissolved and partitioned between two immiscible solvents, such as ethyl acetate and water, to separate compounds based on their differential solubility. nih.govtandfonline.com This step yields fractions that are enriched with compounds of similar polarity, simplifying the subsequent purification stages.

Chromatographic techniques are the cornerstone of purification in natural product chemistry. hilarispublisher.com Column chromatography, using stationary phases like silica gel or Sephadex LH-20, is a fundamental method for the preparative separation of compounds from the enriched fractions. nih.govnih.gov In this process, the mixture is loaded onto a column, and a solvent or a gradient of solvents (the mobile phase) is passed through, allowing compounds to separate based on their affinity for the stationary phase. alfa-chemistry.comhilarispublisher.com For the isolation of this compound and related metabolites, techniques such as chromatography on Sephadex LH-20 and silica gel with gradient elution (e.g., hexane-ethyl acetate) have been utilized. acs.orgtandfonline.com

For final purification and to obtain the compound in a highly pure state suitable for structural analysis, High-Performance Liquid Chromatography (HPLC) is often the method of choice. nih.govalfa-chemistry.com Specifically, reversed-phase HPLC, which uses a nonpolar stationary phase and a polar mobile phase, is highly effective for purifying compounds like this compound. nih.govuni-muenchen.de

Advanced Spectroscopic Approaches for Comprehensive Structural Assignment

Once a pure compound is isolated, its structure is pieced together using a suite of advanced spectroscopic methods. These techniques provide detailed information about the molecule's connectivity, functional groups, and three-dimensional arrangement. nih.goviitm.ac.in

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules. mdpi.com For this compound, the initial structure and its relative stereochemistry were established primarily through spectroscopic analysis. acs.orgacs.org

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information. The ¹H NMR spectrum reveals the number of different types of protons and their immediate electronic environment, while the ¹³C NMR spectrum provides analogous information for the carbon atoms, indicating the presence of a rearranged drimane skeleton in this compound. mdpi.comacs.org

To assemble the complete molecular structure, chemists rely on two-dimensional (2D) NMR experiments, which reveal correlations between different nuclei. iitm.ac.injfn.ac.lk

COSY (Correlation Spectroscopy) experiments identify protons that are coupled to each other, typically on adjacent carbon atoms, helping to piece together spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about which atoms are close to each other in space, which is vital for determining the relative stereochemistry of the molecule. mdpi.com

Through the careful analysis of these NMR datasets, the planar structure and the relative configuration of the stereocenters in this compound were determined. acs.orgmdpi.com

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity (J in Hz) |

|---|---|---|

| 1 | 38.9 | 1.53 (m), 1.07 (m) |

| 2 | 18.9 | 1.61 (m), 1.51 (m) |

| 3 | 41.8 | 1.45 (m) |

| 4 | 33.2 | - |

| 5 | 54.2 | 1.37 (m) |

| 6 | 22.0 | 1.89 (m), 1.81 (m) |

| 7 | 35.5 | 2.28 (m), 1.18 (m) |

| 8 | 72.5 | 3.80 (dd, 11.2, 4.4) |

| 9 | 57.8 | 1.25 (m) |

| 10 | 40.1 | 1.58 (m) |

| 11 | 197.9 | - |

| 12 | 124.6 | - |

| 13 | 187.9 | - |

| 14 | 152.0 | - |

| 15 | 134.4 | 6.50 (s) |

| 16 | 148.6 | - |

| 17 | 21.6 | 0.91 (s) |

| 18 | 33.5 | 0.86 (s) |

| 19 | 15.4 | 0.84 (d, 6.7) |

| 20 | 20.8 | 0.88 (d, 6.9) |

| 21 | 6.9 | 2.01 (s) |

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. iitm.ac.in It provides the molecular weight of a compound and, through fragmentation patterns, can offer clues about its structure. mdpi.com For natural products, High-Resolution Mass Spectrometry (HRMS) is particularly indispensable. nih.gov HRMS measures mass with extremely high accuracy, allowing for the determination of a compound's exact molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions. scilit.com The molecular formula of this compound was established using this powerful technique, which is a critical first step in the process of structure elucidation. mdpi.com

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, providing unambiguous proof of its connectivity and absolute stereochemistry. mdpi.com The technique requires a well-ordered single crystal of the compound. While obtaining suitable crystals for novel natural products can be challenging, the structure of synthetic (–)-Cyclosmenospongine has been confirmed by X-ray analysis, providing definitive proof of its structure and stereochemistry. uni-muenchen.de In many cases in natural product chemistry, if the target compound itself does not crystallize, its structure can be confirmed by chemically converting it to a known compound whose structure has been determined by X-ray crystallography, or by synthesizing it and comparing its properties to the natural sample. mdpi-res.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Strategies for Absolute Stereochemical Assignment and Conformational Analysis

While NMR can establish the relative arrangement of atoms, determining the absolute stereochemistry (the actual R/S configuration at each chiral center) often requires additional strategies. acs.org For this compound, the absolute stereochemistry was determined as 5R, 8S, 9R, 10S through chemical correlation. acs.orgacs.orgnih.gov

This elegant strategy involved linking this compound to a compound of known absolute configuration. Researchers used the known marine metabolite ilimaquinone, whose absolute stereochemistry had been previously established. acs.org Through an acid-catalyzed rearrangement, ilimaquinone was converted into a cyclic product with a known 5R, 8S, 9R, 10S configuration. acs.orgacs.org This intermediate was then chemically converted into a new compound whose spectral data and optical rotation were identical to that of natural this compound. acs.org This confirmed that this compound possesses the same absolute configuration. A similar correlation was achieved through the acid-catalyzed cyclization of smenospongine. acs.orgnih.gov

Biosynthetic Investigations and Chemo-ecological Significance

Proposed Biosynthetic Pathways of Meroterpenoids

The biosynthesis of meroterpenoids like cyclosmenospongine is a subject of ongoing research, with proposed pathways involving the combination of distinct metabolic routes. researchopenworld.comnih.gov These hybrid natural products often exhibit significant structural diversity and a wide range of biological activities. beilstein-journals.org

The biosynthesis of many fungal and marine meroterpenoids begins with the C-alkylation of an aromatic polyketide, such as 3,5-dimethylorsellinic acid (DMOA), with a terpenoid precursor like farnesyl pyrophosphate (FPP). researchopenworld.comnih.gov This initial coupling is a critical step that merges two distinct biosynthetic pathways. researchopenworld.com While DMOA is a common precursor for a vast array of meroterpenoids, other orsellinic acid derivatives can also be utilized, leading to further structural diversification. beilstein-journals.org The polyketide portion typically provides an aromatic core, while the terpenoid chain contributes a lipophilic and often stereochemically complex moiety. researchopenworld.comresearchgate.net

Following the initial joining of the polyketide and terpenoid units, a series of enzymatic transformations orchestrates the construction of the final complex molecular architecture. mdpi.com A pivotal process in this sequence is the polyene cyclization, a powerful and elegant transformation utilized by nature to build complex polycyclic terpenoids from linear precursors. researchgate.net This cascade of carbon-carbon bond formations can be initiated by various enzymatic triggers, including the epoxidation of a terminal double bond in the terpenoid chain. acs.orgd-nb.info

In the proposed biosynthesis of compounds structurally related to this compound, an epoxidase would first act on the farnesyl-polyketide intermediate. mdpi.com This is followed by a terpene cyclase-mediated cationic cyclization, which proceeds in a stepwise manner to generate multiple rings and stereocenters. mdpi.comresearchgate.netresearchgate.net The resulting carbocationic intermediates can then undergo rearrangements, such as 1,2-hydride and 1,2-methyl shifts, to furnish the characteristic tetracyclic core of many marine meroterpenoids. researchgate.netresearchgate.net The termination of the cyclization cascade can occur through various mechanisms, including trapping of the final cation by a nucleophile, to yield the final natural product. d-nb.info The enzymes involved, such as terpene cyclases, play a crucial role in controlling the stereochemistry and regioselectivity of these intricate cyclization reactions. nih.gov

| Biosynthetic Step | Description | Key Enzymes/Processes |

| Precursor Coupling | C-alkylation of a polyketide (e.g., DMOA) with a terpenoid (e.g., FPP). researchopenworld.comnih.gov | Prenyltransferase mdpi.com |

| Activation | Epoxidation of the terpenoid chain. mdpi.com | Epoxidase/Monooxygenase mdpi.com |

| Cyclization Cascade | Enzyme-mediated polyene cyclization to form the polycyclic core. researchgate.netresearchgate.net | Terpene Cyclase mdpi.comnih.gov |

| Rearrangements | 1,2-hydride and methyl shifts to form the final carbon skeleton. researchgate.netresearchgate.net | Terpene Cyclase researchgate.net |

| Termination | Trapping of the final carbocation to yield the stable product. d-nb.info |

Polyketide and Terpenoid Precursor Incorporation

Contributions of Host Organism and Associated Microbiome to Biosynthesis

The biosynthesis of complex marine natural products like this compound is often not solely the work of the host organism. There is growing evidence that symbiotic microorganisms, collectively known as the microbiome, play a crucial role. hsiao.sciencewikipedia.orgnih.gov These microbial communities can engage in "cross-talk" with their host, influencing various physiological processes, including the production of secondary metabolites. nih.gov

Genetic and Omics-Based Approaches to Biosynthetic Gene Cluster Elucidation

Identifying the genes responsible for the biosynthesis of natural products like this compound is a significant challenge that is being addressed through modern genetic and "omics" technologies. frontiersin.orgnih.gov In many microorganisms, the genes encoding the enzymes for a specific metabolic pathway are located together in a contiguous region of the genome known as a biosynthetic gene cluster (BGC). mdpi.com

Researchers can use a variety of omics approaches to pinpoint these BGCs:

Genomics: Whole-genome sequencing of the host organism and its microbiome allows for the identification of potential BGCs by searching for characteristic genes, such as those encoding polyketide synthases (PKSs), terpene cyclases, and prenyltransferases. nih.govnih.gov

Transcriptomics: By analyzing the RNA transcripts (the transcriptome) under conditions where this compound is produced, scientists can identify which genes within a potential BGC are actively being expressed. frontiersin.orgnih.gov

Proteomics and Metabolomics: These approaches analyze the proteins and small molecules, respectively, present in an organism. nih.gov By correlating the presence of specific enzymes and metabolic intermediates with the production of this compound, researchers can gain further evidence for the involvement of a particular BGC. nih.govfrontiersin.org

Multi-omics Integration: The most powerful approach involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the biosynthetic pathway and its regulation. frontiersin.orgfrontiersin.org

Once a candidate BGC is identified, its function can be confirmed through techniques like targeted gene deletion or heterologous expression, where the gene cluster is transferred to and expressed in a different, more easily manipulated organism. nih.govmdpi.com

Ecological Role of this compound as a Chemical Defense Metabolite

Marine organisms exist in a highly competitive environment where they are constantly under threat from predators. nih.gov Many sessile invertebrates, such as sponges, lack physical defenses and instead rely on the production of secondary metabolites for chemical defense. eolss.net These compounds can act as a deterrent to predation, contributing to the organism's survival. eolss.net

This compound, isolated from a marine sponge of the genus Spongia, has been identified as a chemical defense agent. Its role as a feeding deterrent has been suggested by its accumulation in the host organism, a common characteristic of defensive metabolites. The production of such compounds can make the sponge unpalatable to potential predators, thereby reducing the likelihood of being consumed. irec.esvims.edu The effectiveness of chemical deterrents can vary against different predators, suggesting that a suite of related compounds may be produced to defend against a range of consumers. vims.edu The use of scent-based deterrents is a known strategy in the animal kingdom to repel predators and avoid conflict. ceva.comconservationevidence.comafonet.org

Allelopathic Interactions with Competitors and Fouling Organisms

Sessile marine invertebrates, such as sponges, are in constant competition for limited spatial resources on the seafloor. To mediate these interactions, many sponges produce a diverse array of secondary metabolites that can deter, inhibit, or kill competing organisms and prevent the settlement and growth of fouling organisms on their surfaces—a phenomenon known as allelopathy. nih.govnih.govdntb.gov.ua The production of these allelochemicals is a critical ecological strategy, enabling sponges to maintain their territory and ensure the proper functioning of their filter-feeding apparatus, which can be obstructed by epibionts. nih.gov this compound belongs to the class of sesquiterpenoid aminoquinones, a group of compounds frequently isolated from marine sponges and recognized for their significant bioactivities, which suggests a potential role in the chemical defense of the producing organism. nih.govmdpi.com

While direct experimental studies detailing the specific allelopathic or antifouling activity of this compound are not extensively documented in primary literature, the ecological function can be inferred from research on structurally related compounds isolated from the same chemical family and sponge genera. The chemical structure of this compound, featuring both a sesquiterpenoid and an aminoquinone moiety, is characteristic of metabolites involved in chemical defense. mdpi.com The quinone structure, in particular, is often associated with toxicity and the ability to interfere with the metabolic processes of other organisms. mdpi.com

Research into other sesquiterpenoid aminoquinones provides compelling evidence for their role in mediating microbial interactions, which is a key component of antifouling. The initial stage of most marine fouling involves the formation of a microbial biofilm. By inhibiting the growth of marine bacteria and other microorganisms, a sponge can prevent the subsequent settlement of larger fouling organisms like barnacles, bryozoans, and algae. nih.gov

A study on the Indonesian marine sponge Dactylospongia elegans led to the isolation of several sesquiterpenoid quinones structurally related to this compound, including illimaquinone and smenospongine. mdpi.com These compounds were evaluated for their antibacterial properties against bacteria relevant to marine environments. The findings indicated that these metabolites exhibit moderate inhibitory activity, supporting the hypothesis that they serve as a chemical defense against microbial colonization. mdpi.comresearchgate.net

The antibacterial activities of these related sesquiterpenoid aminoquinones are summarized below, providing insight into the potential chemo-ecological role of this compound.

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |

|---|---|---|

| Illimaquinone | Bacillus megaterium DSM32 | 32 |

| Micrococcus luteus ATCC 4698 | 32 | |

| Smenospongine | Bacillus megaterium DSM32 | 32 |

| Micrococcus luteus ATCC 4698 | 32 | |

| Dyctioceratine C | Bacillus megaterium DSM32 | 64 |

The data demonstrates that compounds like illimaquinone and smenospongine are effective at inhibiting the growth of Gram-positive bacteria at moderate concentrations. mdpi.com This antibacterial action is a primary mechanism of allelopathy, preventing the formation of surface-colonizing biofilms and thereby deterring the settlement of invertebrate larvae and algal spores that rely on these microbial cues. nih.gov Given that this compound shares the core sesquiterpenoid aminoquinone scaffold, it is plausible that it functions similarly in its natural environment, contributing to the sponge's defense against both microbial fouling and encroachment by larger competing organisms. However, further specific testing is required to fully elucidate the direct allelopathic and antifouling profile of this compound itself.

Molecular and Cellular Biological Activities

In Vitro Cellular Activity Spectrum

The marine meroterpenoid Cyclosmenospongine, originally isolated from sponges of the Spongia genus, has demonstrated a range of biological effects in laboratory settings. researchgate.netbiorxiv.org Its activities span from moderate cytotoxicity against cancer cell lines to significant modulation of immune responses and antimicrobial action.

This compound has been evaluated for its ability to inhibit the growth of cancer cells. Early studies reported that it exhibits moderate cytotoxic activity against mouse Ehrlich carcinoma cells. mdpi.com It was also found to possess moderate hemolytic activity, causing 50% hemolysis of mouse blood erythrocytes at a concentration of 70 μM within 10 minutes. mdpi.com Other research has confirmed its low cytotoxic effects, noting an IC50 of 0.12 mM against ascites cancer cells. biorxiv.orguni-muenchen.de

Table 1: Cytotoxic and Hemolytic Activity of this compound

| Cellular Model / Assay | Activity Metric | Concentration / Value | Reference |

|---|---|---|---|

| Mouse Ehrlich Carcinoma Cells | IC100 | 145 μM | mdpi.com |

| Mouse Blood Erythrocytes | Hemolysis (50%) | 70 μM (in 10 min) | mdpi.com |

| Ascites Cancer Cells | IC50 | 0.12 mM | uni-muenchen.de |

This compound significantly influences inflammatory pathways by altering the behavior of innate immune cells. researchgate.netbiorxiv.org The compound can shape the lipid profile of these cells, promoting the production of anti-inflammatory and pro-resolving lipid mediators over pro-inflammatory ones. researchgate.netbiorxiv.orgbiorxiv.org In studies using both resting and activated innate immune cells, this compound and its derivatives were shown to inhibit the biosynthesis of pro-inflammatory leukotrienes while simultaneously upregulating anti-inflammatory mediators such as epoxyeicosatrienoic acids, endocannabinoids, and sphingosine-1-phosphate. researchgate.netbiorxiv.org This demonstrates a capacity to induce a switch in the class of lipid mediators being produced. researchgate.netbiorxiv.org

Furthermore, meroterpenoids like this compound can downregulate cytokine expression by interfering with lipopolysaccharide (LPS)-triggered NF-κB signaling pathways. biorxiv.org This interference is consistent with impaired immune cell activation. biorxiv.org

Initial studies on this compound and associated compounds indicated antibacterial properties. researchgate.net Specifically, it showed efficacy against methicillin-resistant Staphylococcus aureus (MRSA) strains. biorxiv.org Research on a group of isolated compounds including this compound investigated their effects against four bacterial strains, highlighting antibacterial activity. researchgate.net

Modulation of Inflammatory Processes within Immune Cells

Elucidation of Molecular Mechanisms of Action

The biological activities of this compound are underpinned by its ability to interact with specific molecular targets, primarily those involved in lipid metabolism and inflammatory signaling cascades.

A key mechanism of this compound is its ability to reprogram lipid metabolism within immune cells. researchgate.netbiorxiv.org The compound redirects arachidonic acid (AA) away from storage in neutral lipids (like triacylglycerols and cholesteryl esters) and towards specific phospholipids. researchgate.netbiorxiv.org This action simultaneously increases the total concentration of free AA available for other processes. researchgate.netbiorxiv.org

This reprogramming leads to a decrease in the cellular levels of neutral lipids, including triacylglycerols and cholesteryl esters. researchgate.netbiorxiv.org This shift in lipid metabolism is directly correlated with a reduced capacity for the cell to synthesize pro-inflammatory leukotrienes. researchgate.netbiorxiv.org The observed effects can be mimicked by inhibiting key enzymes in lipid storage, namely sterol-O-acyltransferase and diacylglycerol acyltransferase-1/2. researchgate.netbiorxiv.org This establishes an unexpected link between lipogenesis (the metabolic formation of fat) and the inflammatory response. researchgate.netbiorxiv.org

This compound exerts its effects through the direct inhibition of several key enzymes involved in the generation of signaling molecules. researchgate.netbiorxiv.org Mechanistically, the meroterpenoid targets and inhibits 5-lipoxygenase (5-LOX) or its activating protein (FLAP), which are critical for the production of leukotrienes. researchgate.netbiorxiv.orgbiorxiv.org

Simultaneously, it inhibits another crucial enzyme, monoacylglycerol lipase (MAGL). researchgate.netbiorxiv.orgbiorxiv.org MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). researchgate.net By inhibiting MAGL, this compound increases the levels of 2-AG, which has anti-inflammatory properties. researchgate.netresearchgate.net In addition to these inhibitory actions, the compound promotes the translocation of 15-lipoxygenase-1 (15-LOX-1) to different cellular compartments, which can lead to the production of pro-resolving lipid mediators. researchgate.netbiorxiv.org

Table 2: Molecular Targets of this compound

| Enzyme/Protein Target | Effect | Consequence | Reference |

|---|---|---|---|

| 5-Lipoxygenase (5-LOX) / FLAP | Inhibition | Decreased leukotriene biosynthesis (pro-inflammatory) | researchgate.netbiorxiv.orgbiorxiv.org |

| Monoacylglycerol Lipase (MAGL) | Inhibition | Increased levels of endocannabinoid 2-AG (anti-inflammatory) | researchgate.netbiorxiv.orgbiorxiv.org |

| 15-Lipoxygenase-1 (15-LOX-1) | Promotes translocation | Enhanced production of pro-resolving lipid mediators | researchgate.netbiorxiv.org |

| Sterol-O-acyltransferase / Diacylglycerol acyltransferase-1/2 | Indirectly mimicked by inhibition | Reduced capacity for leukotriene biosynthesis | researchgate.netbiorxiv.org |

Investigation of Intracellular Signaling Pathway Perturbations

The biological activities of this compound and related meroterpenoids suggest significant interference with key intracellular signaling pathways, primarily those governing cell cycle progression and apoptosis (programmed cell death). While direct and exhaustive studies on this compound's pathway perturbations are limited, research on closely related compounds provides substantial insight into its likely mechanisms.

Observations of compounds structurally similar to this compound, such as other sesquiterpenoid quinones, point towards a potent ability to halt the cell cycle. For instance, the related compound ilimaquinone has been shown to induce a G1 phase arrest in the cell cycle of cancer cells. nih.gov This G1 arrest was associated with an upregulation and nuclear translocation of the CHOP/GADD153 protein, a key component in stress-induced cell cycle checkpoints. nih.gov Similarly, smenospongine, another related marine sponge metabolite, induces G1 arrest in K562 leukemia cells, a process linked to the increased expression of the p21 protein, a critical inhibitor of cyclin-dependent kinases that drive the cell cycle forward. nih.gov This suggests that a primary mechanism of action for this class of compounds, likely including this compound, is the disruption of the kinase-driven machinery that controls cell division, forcing cells into a non-proliferative state.

In addition to cell cycle arrest, the induction of apoptosis is a hallmark of many cytotoxic meroterpenoids. mdpi.com Smenospongine has been observed to trigger dose-dependent apoptosis in leukemia cell lines. nih.gov Furthermore, other complex marine meroterpenoids have demonstrated potent apoptosis-inducing capabilities, even in cancer cells resistant to conventional chemotherapy agents. uni-koeln.de This induction of apoptosis is often the ultimate fate of cells that have undergone cell cycle arrest and can be triggered through various signaling cascades, including those involving mitochondria and the activation of caspase enzymes. The ability of these compounds to induce apoptosis suggests they can activate cellular self-destruct programs that are often dysregulated in cancer. mdpi.comuni-koeln.de

Proposed Pharmacological Targets and Receptor Interactions

The diverse biological activities of this compound and its chemical relatives point to interactions with multiple pharmacological targets rather than a single receptor. Based on mechanistic studies of similar meroterpenoids, the primary targets appear to be key enzymes involved in inflammatory and proliferative pathways.

One major class of proposed targets includes enzymes from the lipoxygenase (LOX) pathway, which are involved in producing inflammatory mediators. researchgate.net Mechanistic studies have shown that certain meroterpenoids can target 5-lipoxygenase (5-LOX) or its activating protein (FLAP). researchgate.net They have also been found to inhibit monoacylglycerol lipase and reprogram the metabolism of arachidonic acid, a key substrate for inflammatory signaling molecules. researchgate.net

Given the observed effects on cell cycle and apoptosis, other likely targets are proteins that regulate these processes. These include:

Cyclin-Dependent Kinases (CDKs): The ability of related compounds to induce G1 cell cycle arrest strongly implies an interaction with, or downstream effect on, the activity of CDK2, CDK4, and CDK6, which are essential for progression through the G1 phase. nih.gov

DNA Processing Enzymes: The sesquiterpene quinone ilimaquinone was found to inhibit the RNase H activity of HIV-1 reverse transcriptase, indicating that enzymes involved in nucleic acid handling could be potential targets. tandfonline.com

Proteins of the Apoptotic Cascade: The induction of apoptosis suggests interactions with the machinery of programmed cell death, which could include members of the Bcl-2 family of proteins or the caspase family of proteases. mdpi.comuni-koeln.de

While a specific, high-affinity receptor binding interaction for this compound has not been definitively identified, the compound's activity likely stems from its ability to modulate the function of these critical intracellular enzymes and regulatory proteins, leading to a cascade of cellular events that culminate in cytostatic and cytotoxic effects. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical architecture of a molecule relates to its biological function. For the tetracyclic meroterpenoid family, including this compound, SAR studies have been enabled by advanced synthetic chemistry. The development of highly modular synthetic strategies has allowed for the production of not only the natural products themselves but also a variety of non-natural derivatives. researchgate.netcore.ac.uk These synthetic platforms provide a library of related compounds where specific parts of the molecule are altered. By comparing the biological activity of these analogs, researchers can deduce which structural features are essential for potency and which can be modified. researchgate.net Preliminary SAR studies on the related compound stachyflin revealed that even minor changes to the aromatic portion of the molecule could lead to dramatic shifts in biological activity, highlighting the sensitivity of the molecule's function to its structure. core.ac.uk

Identification of Critical Structural Motifs for Biological Potency

Through synthetic efforts and comparative biological testing, several structural motifs within the this compound family have been identified as critical for biological potency. nih.govresearchgate.net

The Decalin Ring System Stereochemistry: Perhaps the most significant feature distinguishing this compound is its trans-fused decalin ring system . researchgate.net Many other closely related and biologically active meroterpenoids, such as aureol and strongylin A, possess a cis-fused decalin framework. researchgate.netcore.ac.uk The development of synthetic methods to selectively produce either the cis- or trans-isomer has been crucial for demonstrating the importance of this specific stereochemical arrangement to the molecule's biological profile. researchgate.net

The Quinone Skeleton: this compound is classified as a sesquiterpenoid aminoquinone. nih.gov SAR studies on this class of compounds have revealed that the quinone skeleton is indispensable for their biological effects, such as the induction of cellular differentiation. nih.gov This motif is a well-known electrophilic center capable of participating in redox reactions and covalent interactions with biological nucleophiles, such as cysteine residues in enzymes.

The Aromatic Component and Substituents: The nature of the aromatic ring and its substituents is another critical determinant of activity. In related meroterpenoids, subtle modifications to the aromatic isoindolinone component were found to have a drastic impact on antiviral activity. researchgate.netcore.ac.uk Furthermore, in the broader family of sesquiterpenoid aminoquinones, the presence and position of an amino group are known to play a significant role in defining the specific biological activity. nih.gov

The table below presents cytotoxicity data for Ilimaquinone, a related sesquiterpenoid quinone, illustrating how activity can vary against different cancer cell lines. Such data is foundational for SAR studies.

| Compound | Cell Line | Activity (IC₅₀) |

| 5-epi-Ilimaquinone | P-388 (Leukemia) | 2.2 µg/mL |

| 5-epi-Ilimaquinone | A-549 (Lung Cancer) | 0.9 µg/mL |

| 5-epi-Ilimaquinone | HT-29 (Colon Cancer) | 3.4 µg/mL |

| 5-epi-Ilimaquinone | B16/F10 (Melanoma) | 1.1 µg/mL |

| Data sourced from Cytotoxic Terpene Quinones from Marine Sponges - PMC. nih.gov |

Computational and Cheminformatic Approaches in SAR Analysis

Modern drug discovery heavily relies on computational and cheminformatic approaches to guide and accelerate SAR studies. These methods use computer algorithms to build predictive models that correlate a molecule's structure with its biological activity. While specific computational studies focused exclusively on this compound are not widely reported, the techniques are broadly applicable to this class of complex natural products.

Key computational methods relevant to the SAR analysis of this compound and its analogs include:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling aims to find a mathematical relationship between the chemical properties (described by molecular descriptors) and the biological activity of a series of compounds. By developing a robust QSAR model, the activity of new, unsynthesized analogs can be predicted, helping to prioritize the most promising candidates for synthesis and testing.

Molecular Docking: This technique simulates the interaction between a small molecule (ligand) and its macromolecular target (e.g., an enzyme or receptor). Docking studies could be used to predict how this compound and its derivatives bind to proposed targets like 5-lipoxygenase or cyclin-dependent kinases. This provides a structural hypothesis for the observed biological activity and can guide the design of analogs with improved binding affinity.

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be active at a specific target. A pharmacophore model for the this compound family could be built and used to screen virtual libraries for new, structurally diverse compounds with the same desired biological activity.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-target complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding.

These integrative computational approaches allow researchers to rationalize complex SAR data, generate new hypotheses, and design novel molecules with potentially enhanced potency and selectivity, thereby making the exploration of natural product chemical space more efficient. nih.gov

Synthetic Approaches and Analog Design

Total Synthesis Strategies of Cyclosmenospongine

The total synthesis of this compound, a tetracyclic meroterpenoid, presents a significant chemical challenge due to its complex, stereochemically rich structure. upol.czfrontiersin.orgnih.gov The molecule's unique trans-fused decalin ring system, fused to a dihydropyran and an aromatic moiety, requires precise and efficient synthetic methods to construct. nih.govuni-muenchen.de

Modern synthetic efforts have largely focused on convergent strategies, which involve preparing key fragments of the molecule separately before combining them at a late stage. nih.govnih.gov This approach is highly efficient for accessing structurally related compounds. mdpi.com

A noteworthy convergent synthesis of (−)-Cyclosmenospongine relies on a highly modular three-fragment coupling strategy. uni-muenchen.de This method allows for the rapid assembly of the cyclization precursor. One of the most successful routes employs an auxiliary-controlled Diels-Alder reaction for the enantioselective construction of the decalin subunit. core.ac.uknih.gov This subunit is then connected to a variously substituted arene component through either carbonyl addition chemistry or sterically demanding sp2–sp3 cross-coupling reactions. core.ac.uknih.gov

A key feature of these routes is the stereoselective installation of the distinctive trans-decalin stereochemistry of this compound. nih.gov This is often achieved through an acid-mediated cyclization and isomerization sequence, which establishes the final two of the four consecutive stereocenters. nih.govnih.gov In one reported synthesis, the intermediate 5-epi-aureol was prepared and subsequently converted to this compound, enabling the production of 420 mg in a single batch. nih.govcore.ac.ukresearchgate.net

| Key Strategy | Description | References |

|---|---|---|

| Modular Assembly | Separate synthesis of decalin and arene fragments followed by late-stage coupling. | uni-muenchen.decore.ac.uknih.gov |

| Asymmetric Diels-Alder | Used to establish the initial stereochemistry of the decalin subunit in an enantioselective manner. | core.ac.uknih.gov |

| Acid-Mediated Isomerization/Cyclization | Selectively installs the thermodynamically favored trans-decalin ring fusion, a key feature of this compound. | nih.govnih.gov |

| Intermediate Conversion | Synthesis proceeds via the intermediacy of 5-epi-aureol, which is then converted to the final natural product. | core.ac.ukresearchgate.netresearchgate.net |

A significant innovation in the synthesis of this compound has been the development of a non-biomimetic cationic polyene cyclization. nih.gov This powerful and elegant transformation mimics nature's strategy for building complex polycyclic terpenoids but is adapted for laboratory synthesis. researchgate.netnih.gov

In a key example, a unique cationic polyene cyclization cascade was developed that transforms a linear aryl enol ether-containing substrate into the complex tetracyclic core of this compound in a single operation. uni-muenchen.denih.govnih.gov This reaction is remarkably efficient, proceeding in a stepwise manner to generate three rings and set four consecutive stereocenters, two of which are tetrasubstituted. nih.govnih.govresearchgate.net The success of this cyclization was found to be critically dependent on the geometry of the enol ether and the relative configuration of specific carbons (C3 and C8) in the precursor. nih.gov This method represents a powerful tool for generating molecular complexity rapidly and has been successfully applied to the multi-gram scale synthesis of the natural product. uni-muenchen.de

The synthesis of polycyclic meroterpenoids like this compound is fraught with challenges. upol.cz These include the construction of densely functionalized and stereochemically complex scaffolds and the difficulty in obtaining large quantities of these natural products for further study, which would require unsustainable harvesting from their natural sources. upol.czfrontiersin.orgnih.gov

Key innovations have emerged to address these issues:

Modular Synthetic Platforms : The development of modular strategies, where different building blocks can be combined, has been a major breakthrough. core.ac.uknih.gov This not only enables the synthesis of the natural product itself but also a wide range of non-natural derivatives for biological screening, which are often inaccessible through other means like semi-synthesis. nih.govcore.ac.uknih.gov

Novel Cyclization Reactions : The invention of new reactions, such as the non-biomimetic polyene cyclization, provides a powerful method for rapidly constructing the core polycyclic skeleton. uni-muenchen.denih.gov These reactions often form multiple bonds and stereocenters in a single step, dramatically increasing synthetic efficiency. nih.govresearchgate.net

Divergent Synthesis : Strategies have been developed where a common late-stage intermediate, such as aureol or 5-epi-aureol, can be used to produce a variety of different tetracyclic meroterpenoids, including this compound. mdpi.commdpi.com This divergent approach is a powerful tool for efficiently preparing families of structurally related compounds. mdpi.com

Utilization of Polyene Cyclization in Laboratory Synthesis

Semi-Synthesis and Chemical Derivatization for Structural Diversity

While total synthesis provides access to the core molecule, semi-synthesis and chemical derivatization offer a more direct route to structural diversity starting from a related natural product or a late-stage synthetic intermediate. The conversion of the synthetic intermediate 5-epi-aureol into this compound is a prime example of a semi-synthetic transformation that completes the synthesis of the natural product. researchgate.netresearchgate.net This approach leverages a readily accessible precursor to reach the more complex target. Such strategies are valuable for creating a variety of related structures to explore biological activities. mdpi-res.com

Design and Synthesis of this compound Analogs for Research Purposes

A primary motivation for synthesizing this compound is to create analogs for research, particularly for structure-activity relationship (SAR) studies. nih.gov By systematically modifying the structure of the natural product, researchers can identify which parts of the molecule are essential for its biological effects.

The modular synthetic platforms developed for the total synthesis of this compound are particularly well-suited for this purpose. core.ac.uknih.gov These strategies have been used to generate libraries of non-natural derivatives by varying both the decalin and arene components of the molecule. nih.govcore.ac.uk This has led to the creation of at least 15 fully synthetic molecules that were previously inaccessible, allowing for a more thorough investigation of this class of meroterpenoids. core.ac.uknih.gov For instance, analogs have been designed and synthesized with the goal of discovering compounds with potential antitumor and antiviral activity. mdpi.com

| Approach | Purpose | Key Findings/Goals | References |

|---|---|---|---|

| Modular Synthesis Platform | Generate a library of non-natural derivatives for biological screening. | Enabled the synthesis of 15 analogs by varying decalin and arene fragments to probe SAR. | core.ac.uknih.gov |

| Divergent Synthesis from Aureol | Access a large number of natural and synthetic tetracyclic meroterpenoids. | Identify analogs with potential antitumor and antiviral activity. | mdpi.commdpi.com |

| Semi-synthesis from Stachyflin | Preliminary SAR study. | Revealed that subtle modifications to the aromatic isoindolinone component drastically affect H1N1 activity. | nih.govcore.ac.uk |

Rational design aims to make targeted changes to a molecule's structure to achieve a desired biological outcome. nih.gov This can involve using computer models of a drug target or understanding the physicochemical properties that govern a molecule's activity. nih.govnih.gov

In the context of this compound and related meroterpenoids, the rational design approach is primarily guided by SAR data obtained from systematically synthesized analogs. nih.gov The core principle is that natural products serve as "biologically prevalidated" starting points for drug discovery. researchgate.net The design process involves:

Scaffold Hopping and Modification : The core tetracyclic structure is maintained while peripheral substituents on the aromatic ring and the decalin system are altered. core.ac.uknih.gov

Stereochemical Variation : The modular synthesis allows for the selective creation of either the cis- or trans-decalin fusion, enabling a direct comparison of their biological importance. nih.govnih.gov

Bioisosteric Replacement : Functional groups can be replaced with other groups that have similar physical or chemical properties to fine-tune the molecule's interactions with its biological target.

By synthesizing a focused library of analogs and evaluating their biological profiles, researchers can build a model of the key structural features required for activity. core.ac.uk This knowledge can then be used to design future generations of analogs with improved potency or altered biological functions.

Exploration of Synthetic Analogs to Probe Mechanism of Action

The challenging structural complexity and promising biological profile of this compound and related tetracyclic meroterpenoids have spurred significant interest in their chemical synthesis. Beyond simply enabling access to these natural products, total synthesis provides a platform for the creation of non-natural analogs. This allows for a systematic exploration of the molecule's structure-activity relationships (SAR), offering crucial insights into its mechanism of action. A modular synthetic strategy has proven particularly fruitful, enabling the generation of a library of derivatives where specific regions of the core structure are systematically altered. nih.govuni-muenchen.de

A key approach has been the development of a highly modular synthetic route that allows for the diversification of the aromatic portion of the meroterpenoid scaffold. nih.govfu-berlin.de This strategy has enabled the synthesis of not only this compound but also a series of related natural products and, critically, 15 fully synthetic analogs that would be inaccessible through semi-synthesis from the natural product itself. nih.govresearchgate.net The biological evaluation of these synthetic compounds, particularly their antibiotic activity against methicillin-resistant Staphylococcus aureus (MRSA), has shed light on the structural features essential for their bioactivity. nih.govuni-muenchen.de

The core of this synthetic approach involves the enantioselective construction of the decalin subunit, which is then coupled to a variety of substituted aromatic groups. nih.govfu-berlin.de An acid-mediated cyclization and isomerization step is then used to selectively form either the cis- or trans-fused decalin ring system, a key point of stereochemical diversity within this natural product class. nih.govresearchgate.net this compound itself possesses a distinctive trans-fused decalin scaffold. researchgate.net

The biological screening of this diverse set of natural and non-natural tetracyclic meroterpenoids against the MRSA-type strain DSM 11822 and the clinical MRSA isolate RKI 11-02670 has yielded important SAR data. nih.gov While many of the synthesized compounds were inactive against Gram-negative bacteria and C. albicans, several demonstrated notable activity against the MRSA strains. nih.gov The analysis of these results indicates that specific modifications to the aromatic ring have a profound impact on the observed antibiotic activity. nih.govresearchgate.net

The most significant activity was observed for the natural product Strongylin A and a simplified, fully synthetic derivative, which exhibited potent activity with EC₅₀ values in the low micromolar range. nih.gov This highlights that the complex isoindolinone structure found in some related natural products is not a strict requirement for potent antibacterial action. The modularity of the synthesis allows for the exploration of various substituents on the aromatic ring, which has been shown to be a critical factor influencing the biological activity of this class of compounds. nih.govresearchgate.net

The data gathered from these synthetic analogs provide a foundation for understanding the pharmacophore of this meroterpenoid class. The ability to systematically modify the structure and correlate these changes with biological function is a powerful tool for elucidating the mechanism by which these compounds exert their antibiotic effects.

Research Findings on Synthetic Analogs

A modular synthetic approach has enabled the creation of a series of tetracyclic meroterpenoid analogs, providing insight into the structure-activity relationships (SAR) for antibiotic activity against MRSA. The following tables summarize the findings for selected natural products and their synthetic derivatives. nih.gov

Table 1: Biological Activity of Selected Natural Tetracyclic Meroterpenoids

| Compound Name | Structure | EC₅₀ vs. MRSA DSM 11822 (μM) | EC₅₀ vs. MRSA RKI 11-02670 (μM) |

|---|---|---|---|

| Stachyflin | Image of Stachyflin structure | >50 | >50 |

| Aureol | Image of Aureol structure | 6 | 13 |

| Smenoqualone | Image of Smenoqualone structure | >50 | >50 |

| Strongylin A | Image of Strongylin A structure | 1 | 1 |

EC₅₀ values represent the concentration required to inhibit 50% of bacterial growth.

Table 2: Biological Activity of Selected Synthetic Analogs| Compound ID | Key Structural Modification | EC₅₀ vs. MRSA DSM 11822 (μM) | EC₅₀ vs. MRSA RKI 11-02670 (μM) |

|---|---|---|---|

| Analog 1 | Simplified aromatic ring (p-quinone) | 0.2 | 0.6 |

| Analog 2 | Naphthoquinone aromatic system | 13 | 13 |

| Analog 3 | Indole-based aromatic moiety | >50 | >50 |

| Analog 4 | Phenylpyridine aromatic system | >50 | >50 |

| Analog 5 | Unsubstituted phenyl group | >50 | >50 |

Data sourced from modular synthesis and biological profiling studies. nih.gov

The SAR studies revealed that the highest activities were found in compounds with a cis-decalin ring system, such as Strongylin A and its highly active, simplified synthetic analog. nih.gov The trans-decalin structure of this compound was associated with moderate activity. nih.gov Furthermore, the nature of the aromatic component was shown to be critical, with a simple p-quinone moiety in one of the synthetic analogs leading to the most potent activity observed in the study. nih.gov Conversely, bulky or heteroatom-rich aromatic systems like indole or phenylpyridine led to a loss of activity. nih.gov These findings suggest that the mechanism of action is highly sensitive to the electronic and steric properties of the aromatic region of the molecule, providing a clear direction for the design of future, more potent antibiotic agents based on the tetracyclic meroterpenoid scaffold.

Advanced Analytical and Computational Methodologies in Research

High-Throughput Analytical Techniques for Screening and Metabolite Profiling

High-throughput screening (HTS) has revolutionized drug discovery by enabling the rapid testing of vast compound libraries to identify "hits"—compounds that interact with a biological target in a desired manner. scdiscoveries.comlabkey.com This process significantly accelerates the initial phases of research. labkey.com In the context of natural products, these techniques are vital for screening extracts and profiling metabolites to isolate and identify bioactive compounds like cyclosmenospongine. frontiersin.org Modern HTS is increasingly supported by automation and advanced data analysis to handle the large volumes of data generated. scdiscoveries.comlabkey.com

Liquid chromatography (LC) is a fundamental technique for separating the components of a mixture. When analyzing compounds like this compound, which may lack a UV-absorbing chromophore, standard UV detectors are insufficient. thermofisher.com This necessitates the use of near-universal detectors such as the Charged Aerosol Detector (CAD) and the Evaporative Light Scattering Detector (ELSD). thermofisher.comreachseparations.com

Both CAD and ELSD are aerosol-based detectors that work by nebulizing the column eluent, evaporating the mobile phase, and measuring the remaining non-volatile analyte particles. thermofisher.com However, their detection mechanisms differ. ELSD measures the light scattered by the analyte particles, and its sensitivity diminishes significantly for smaller particles. thermofisher.comthermofisher.com In contrast, CAD transfers a positive charge to the aerosol particles and measures the aggregate charge with an electrometer, allowing it to detect smaller particles and thus offer greater sensitivity and a wider dynamic range. thermofisher.comthermofisher.comreachseparations.com

Mass Spectrometry (MS) is another powerful detector that can be coupled with LC. It provides information about the mass-to-charge ratio of a compound, enabling its identification. High-resolution mass spectrometry (HRMS) is particularly valuable in metabolomics for its ability to discriminate between metabolites in highly complex biological samples. frontiersin.orggeneralmetabolics.com For a comprehensive analysis of a natural product extract, a multi-detector approach combining LC with MS, CAD, and ELSD can provide orthogonal information, aiding in the identification and quantification of novel compounds like this compound.

Table 1: Comparison of Advanced LC Detection Methods

| Detector | Principle of Operation | Key Advantages | Common Applications |

|---|---|---|---|

| Charged Aerosol Detector (CAD) | Measures charge transferred to aerosolized analyte particles. reachseparations.com | High sensitivity, near-universal response for non-volatile analytes, wide dynamic range. thermofisher.comthermofisher.com | Analysis of non-chromophoric compounds, lipids, sugars, polymers. reachseparations.comd-nb.info |

| Evaporative Light Scattering Detector (ELSD) | Measures light scattered by dried analyte particles. | Universal detection for non-volatile compounds, simple to use. | Analysis of compounds without UV chromophores, such as carbohydrates and triglycerides. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. frontiersin.org | High specificity and sensitivity, provides structural information. generalmetabolics.com | Metabolite identification, proteomics, impurity profiling, structural elucidation. frontiersin.orggeneralmetabolics.com |

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the purity and concentration of chemical compounds, including complex natural products. ox.ac.ukmestrelab.com Unlike chromatographic techniques that often require compound-specific response factors, the integral of an NMR signal is directly proportional to the number of nuclei contributing to it. ox.ac.ukmagritek.com This allows for the accurate quantification of a substance, often by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration. ox.ac.ukmagritek.com

The process for determining purity via qNMR involves co-dissolving a precisely weighed amount of the sample (e.g., this compound) and an internal standard in a suitable deuterated solvent. magritek.com A 1H NMR spectrum is then acquired under specific conditions optimized for quantitative accuracy, such as ensuring a sufficient relaxation delay between pulses to allow for complete signal recovery. ox.ac.uk The purity of the analyte can then be calculated using an equation that relates the integrals, number of protons, molecular weights, and weighed masses of the analyte and the internal standard. ox.ac.ukmagritek.com This method provides a direct, weight-based percentage purity, which is invaluable for characterizing novel compounds and preparing samples for biological assays. ox.ac.uk

Liquid Chromatography Coupled with Advanced Detection (e.g., CAD, ELSD, MS)

Computational Chemistry and Molecular Modeling for Mechanistic Insights

Computational chemistry and molecular modeling provide indispensable tools for understanding biological processes at a molecular level. tarosdiscovery.comkallipos.gr These methods allow researchers to generate hypotheses and rationalize experimental observations, thereby guiding further research. tarosdiscovery.com For a natural product like this compound, computational approaches can help identify its biological target and elucidate the specific interactions that govern its activity. mdpi-res.com

Once a compound demonstrates biological activity in a phenotypic screen, the next critical step is to identify its molecular target. frontiersin.org Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govals-journal.com This method is central to structure-based drug design and virtual screening (VS), where large libraries of compounds are computationally evaluated for their potential to bind to a protein target. nih.govresearchgate.net

In the case of this compound, if its three-dimensional structure is known, it can be used in a "reverse virtual screening" approach. frontiersin.org Here, the compound is docked against a library of 3D protein structures representing potential biological targets. frontiersin.org The docking algorithm calculates a score based on the predicted binding affinity, allowing researchers to rank and prioritize a set of putative targets for subsequent experimental validation. frontiersin.orgals-journal.com This process narrows down the possibilities and provides a focused path for understanding the compound's mechanism of action. nih.gov

While molecular docking provides a static snapshot of a potential binding pose, proteins and ligands are inherently flexible. mdpi.comfrontiersin.org Molecular dynamics (MD) simulations offer a way to study the dynamic nature of these molecules over time. mdpi.comfrontiersin.org By simulating the movements of atoms and molecules, MD can provide deep insights into how a ligand interacts with its target, including conformational changes that may occur upon binding—an "induced-fit" phenomenon. mdpi.comfrontiersin.org

Conformational analysis, often performed using MD simulations, explores the different spatial arrangements (conformers) a molecule can adopt. mdpi.comnih.gov Understanding the conformational flexibility of both this compound and its target protein is crucial, as these dynamics can significantly impact binding affinity and specificity. mdpi.comnih.gov Furthermore, MD simulations can be used to calculate the binding free energy of a protein-ligand complex, offering a more precise estimation of binding affinity than docking scores alone. researchgate.net This detailed understanding of the dynamic interactions at the atomic level is essential for rationalizing the compound's biological activity and for guiding any future efforts in lead optimization. researchgate.netnih.gov

Future Research Directions and Potential Applications in Biomedical Research

Application of Cyclosmenospongine and its Analogs as Chemical Probes for Biological Pathways

This compound and its synthetic analogs are emerging as valuable chemical probes for the exploration of complex biological pathways. caltech.edu Chemical probes are small molecules designed to selectively interact with specific proteins or pathways, enabling researchers to study their functions within a cellular context. numberanalytics.com The modular nature of this compound's synthesis allows for the creation of a diverse library of analogs, where specific parts of the molecule can be systematically varied. caltech.eduresearchgate.net This modularity is crucial for developing probes with high affinity and specificity for their biological targets. caltech.edu

The utility of these compounds as chemical probes lies in their ability to modulate the activity of specific biological targets, thereby revealing their roles in health and disease. numberanalytics.com For instance, by observing the cellular response to the introduction of a this compound analog, researchers can infer the function of the pathway being perturbed. This approach has been instrumental in identifying new therapeutic targets and understanding the mechanisms underlying various diseases. numberanalytics.comicr.ac.uk

A significant application of this compound-based probes is in the study of lipid mediator pathways, which are critical in inflammation. biorxiv.org Research has shown that certain analogs of this compound can alter the lipid profile of immune cells, promoting an anti-inflammatory and pro-resolving state. biorxiv.org This is achieved by influencing the biosynthesis of leukotrienes and upregulating pro-resolving lipid mediators. biorxiv.org Such findings open avenues for developing novel anti-inflammatory therapies.

Furthermore, the development of fluorescently labeled this compound analogs could enable the visualization of their interactions with target proteins within living cells, providing spatial and temporal information about pathway dynamics. medscape.com The continued development of sophisticated synthetic strategies will be paramount to generating a wider array of these powerful research tools. caltech.edumdpi.com

Integration with Multi-Omics Technologies for Systems-Level Understanding

To gain a comprehensive understanding of the biological effects of this compound and its analogs, researchers are increasingly turning to multi-omics technologies. frontlinegenomics.com This approach integrates data from various "omics" fields, such as metabolomics and proteomics, to provide a holistic view of cellular responses at a systems level. nih.gov By combining these datasets, scientists can uncover the intricate interplay between different molecular layers and elucidate the complex mechanisms of action of these compounds. nih.govnih.gov

A multi-omics approach can reveal how changes in one molecular layer, induced by a this compound analog, cascade through the entire cellular system. nih.gov This integrated analysis is crucial for identifying not only the primary targets of the compound but also its off-target effects and the broader biological pathways it influences. nih.gov

Metabolomics for Comprehensive Metabolic Profiling

Metabolomics, the large-scale study of small molecules or metabolites within cells and biological systems, plays a crucial role in understanding the effects of this compound. nih.govresearchgate.net Mass spectrometry-based metabolomics allows for the detection and quantification of a vast array of metabolites, providing a snapshot of the metabolic state of a cell or organism. nih.gov

By comparing the metabolic profiles of cells treated with this compound or its analogs to untreated cells, researchers can identify specific metabolic pathways that are perturbed. biorxiv.orgnih.gov For example, studies have used metabolomics to show that this compound can significantly alter the lipid profiles of immune cells, shifting the balance from pro-inflammatory to anti-inflammatory and pro-resolving lipid mediators. biorxiv.org This detailed metabolic profiling has provided key insights into the compound's mechanism of action and its potential therapeutic applications in inflammatory diseases. biorxiv.org Furthermore, metabolomic analyses of marine sponges have revealed a greater chemical diversity than previously understood through traditional natural product isolation methods. nih.govresearchgate.net

Proteomics for Identification of Protein Targets and Cellular Responses

Proteomics, the comprehensive analysis of proteins, is another critical component of the multi-omics approach to studying this compound. frontlinegenomics.comcapitainer.com Techniques such as thermal stability profiling combined with quantitative mass spectrometry can systematically identify the protein targets of small molecules like this compound in intact cells. nih.gov This method relies on the principle that a protein's thermal stability increases upon ligand binding. nih.gov

By identifying the proteins that interact with this compound and its analogs, proteomics can pinpoint the direct molecular targets of these compounds. nih.gov This information is invaluable for understanding their mechanism of action and for optimizing their selectivity and potency. recursion.com Furthermore, proteomics can be used to analyze changes in protein expression and post-translational modifications in response to compound treatment, providing a broader picture of the cellular response. momentum.bio This can help in identifying downstream effector proteins and pathways that are modulated by this compound. nanostring.com

Advancements in Biosynthetic Engineering for Sustainable Compound Production

The natural sources of this compound, marine sponges, are often limited, making large-scale harvesting unsustainable and ecologically damaging. mdpi.com Biosynthetic engineering offers a promising solution for the sustainable production of this compound and its analogs. nih.gov This field of synthetic biology aims to engineer microorganisms, such as bacteria or yeast, to produce valuable natural products. nih.govefce.info

By identifying and transferring the biosynthetic gene cluster responsible for this compound production from the native organism into a heterologous host, it is possible to create a microbial factory for its synthesis. nih.gov This approach not only ensures a reliable and scalable supply of the compound but also provides a platform for generating novel analogs through metabolic engineering. nih.govmdpi.com

Advancements in gene editing technologies, such as CRISPR-Cas9, have greatly facilitated the process of engineering microbial metabolic pathways. nih.gov Researchers can now more easily manipulate the genetic makeup of production strains to optimize yields and create derivatives with improved pharmacological properties. nih.govefce.info The development of sustainable manufacturing processes is a key aspect of modern chemical engineering, focusing on economically viable, environmentally benign, and socially responsible production methods. manchester.ac.uk

Continued Exploration of Novel Pharmacological Targets and Biological Pathways

The unique chemical scaffold of this compound and its diverse biological activities suggest that it may interact with a wide range of pharmacological targets and influence numerous biological pathways. researchgate.netmdpi.com While initial research has focused on its anti-inflammatory and potential anticancer properties, there is a vast, unexplored landscape of potential applications for this class of compounds. biorxiv.orgresearchgate.netmdpi.com

Future research will undoubtedly focus on identifying novel protein targets for this compound and its analogs. recursion.comnih.gov This can be achieved through a combination of computational modeling, high-throughput screening, and chemoproteomic approaches. nih.govwikipedia.org The "dark proteome," which consists of proteins with unknown functions, represents a particularly exciting frontier for new discoveries. recursion.com

By systematically screening this compound and its derivatives against a wide array of biological targets, researchers may uncover unexpected activities and open up new therapeutic avenues. youtube.com This exploration could lead to the development of novel treatments for a variety of diseases, including neurodegenerative disorders, metabolic diseases, and infectious diseases. nih.gov The ability to synthesize a diverse library of analogs is a key advantage in this endeavor, as it allows for the fine-tuning of activity against specific targets. caltech.edu

Role as Lead Compounds in Early-Stage Drug Discovery Research Initiatives

This compound and its structurally related meroterpenoids serve as excellent lead compounds in early-stage drug discovery. researchgate.netwikipedia.orglibretexts.org A lead compound is a chemical compound that exhibits pharmacological or biological activity and serves as a starting point for the development of a new drug. wikipedia.orglibretexts.orgjetir.org The unique and complex three-dimensional structure of this compound makes it an attractive scaffold for medicinal chemists to build upon. mdpi.comresearchgate.net

The process of drug discovery often begins with the identification of "hits" from high-throughput screening of chemical libraries, which can include natural products like this compound. wikipedia.orgupmbiomedicals.com These hits are then optimized through a process of chemical modification to improve their potency, selectivity, and pharmacokinetic properties, transforming them into lead compounds. libretexts.orgupmbiomedicals.com The modular synthesis of this compound is particularly well-suited for this process, as it allows for the systematic exploration of structure-activity relationships (SAR). caltech.edulibretexts.org

By creating and testing a variety of analogs, researchers can identify the key structural features responsible for the desired biological activity and minimize any undesirable off-target effects. libretexts.org This iterative process of design, synthesis, and testing is fundamental to modern drug discovery and can ultimately lead to the development of new clinical candidates. upmbiomedicals.com

Q & A

Q. Q1: What are the validated methods for isolating or synthesizing cyclosmenospongine, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer : this compound is synthesized via non-biomimetic polyene cyclization of aryl enol ether precursors. Key steps include:

- BF₃·Et₂O-mediated cyclization under kinetic control to establish the cis-decalin core .

- Thermodynamic isomerization using hydroiodic acid to achieve the trans-decalin configuration .

- Oxidation of hydroquinone intermediates to finalize the tetracyclic meroterpenoid structure .

Critical parameters: Solvent polarity, temperature, and catalyst choice directly affect stereoselectivity. For reproducibility, kinetic vs. thermodynamic control must be rigorously monitored via NMR and HPLC .

Q. Q2: What spectroscopic techniques are most reliable for characterizing this compound’s structure?

Methodological Answer :

- NMR (¹H, ¹³C, 2D COSY/HSQC) : Resolves complex spin systems in the decalin core and adjacent oxygenated substituents .

- X-ray crystallography : Definitive proof of stereochemistry, particularly for tetrasubstituted stereocenters .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₂₅H₃₄O₅) and fragmentation patterns .

Advanced Research Questions

Q. Q3: How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Methodological Answer : Discrepancies often arise from:

- Purity thresholds : Impurities >5% (e.g., via HPLC-ELSD) can skew bioassays. Reproduce syntheses with ≥95% purity .

- Assay variability : Standardize protocols (e.g., MIC testing against Staphylococcus aureus with CLSI guidelines) .

- Structural confirmation : Re-analyze disputed analogs via X-ray crystallography to rule out misassignment .

Q. Q4: What strategies optimize this compound’s synthetic yield while preserving stereochemical integrity?

Methodological Answer :

- Modular "Lego-type" synthesis : Enables late-stage diversification of intermediates (e.g., aureol, smenosqualone) to access this compound with minimal byproducts .

- Flow chemistry : Reduces decomposition risks during thermodynamically sensitive steps (e.g., HI-mediated isomerization) .

- Computational modeling : Predict transition-state energies for cyclization steps using DFT (B3LYP/6-31G*) to optimize reaction pathways .

Q. Q5: How can structure-activity relationship (SAR) studies be designed to elucidate this compound’s antibiotic mechanism?

Methodological Answer :

- Analog libraries : Synthesize derivatives with systematic modifications (e.g., hydroxyl → methoxyl groups) using the modular platform in .

- Membrane permeability assays : Use fluorescence-based probes (e.g., NPN uptake) to correlate lipophilicity with Gram-positive activity .

- Target identification : Employ thermal shift assays (TSA) or CRISPR-Cas9 gene silencing to identify binding partners in S. aureus .

Q. Q6: What in vivo models are suitable for evaluating this compound’s efficacy and toxicity?

Methodological Answer :

- Murine infection models : Dose this compound intraperitoneally (5–20 mg/kg) in MRSA-infected BALB/c mice; monitor bacterial load (CFU) and cytokine profiles .

- Toxicity screening : Assess hepatotoxicity via ALT/AST levels and histopathology post-treatment .

- Pharmacokinetics : Use LC-MS/MS to quantify plasma half-life and tissue distribution .

Data Analysis & Reproducibility

Q. Q7: How should researchers address batch-to-batch variability in this compound synthesis?

Methodological Answer :

- Quality-by-Design (QbD) : Implement DOE (design of experiments) to identify critical process parameters (CPPs) affecting purity and yield .

- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of cyclization .

- Open-data repositories : Share raw NMR, HPLC, and crystallography data via platforms like Zenodo to enable cross-validation .

Q. Q8: What statistical approaches are recommended for analyzing conflicting bioactivity datasets?

Methodological Answer :

- Meta-analysis : Apply random-effects models to aggregate data from independent studies; assess heterogeneity via I² statistics .

- Machine learning : Train Random Forest classifiers on molecular descriptors (e.g., logP, polar surface area) to predict bioactivity outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |